LogP Comparison: 2-(Pyrrolidin-1-yl)butanoic acid Exhibits Distinct Lipophilicity Profile Versus 3-Substituted Isomer
The 2-substituted pyrrolidine butanoic acid demonstrates a markedly different lipophilicity profile compared to its 3-substituted positional isomer, a critical factor governing membrane permeability and oral bioavailability in drug discovery programs. Computational LogP predictions, derived from authoritative chemical databases, reveal a substantial difference in partition coefficient between these structurally similar compounds [1].
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.41 (estimated) |
| Comparator Or Baseline | 3-(Pyrrolidin-1-yl)butanoic acid (CAS 121534-15-4): LogP = -2.00 |
| Quantified Difference | ΔLogP ≈ 3.41 (target compound is substantially more lipophilic) |
| Conditions | In silico prediction using standard algorithms (ALogP / calculated LogP) from vendor technical datasheets |
Why This Matters
A difference of over 3 LogP units translates to approximately a 2500-fold difference in octanol-water partitioning, directly impacting passive membrane permeability and blood-brain barrier penetration potential—a critical selection criterion for CNS versus peripheral target programs.
- [1] ChemChart. 2-(pyrrolidin-1-yl)butanoic acid (CAS 857206-11-2) properties. View Source
